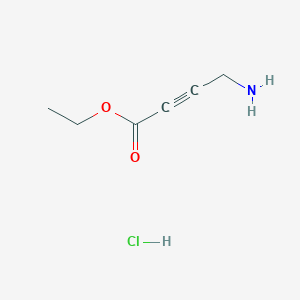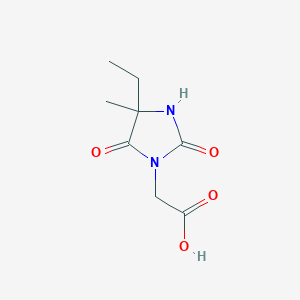
Ethyl 4-aminobut-2-ynoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-aminobut-2-ynoate hydrochloride is a research chemical . It has a molecular weight of 163.6 g/mol and a chemical formula of C6H10ClNO2 . The IUPAC name for this compound is ethyl (E)-4-aminobut-2-enoate hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C#CCN.Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.6 g/mol . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
1. Catalyst-Free Domino Reactions
Ethyl 4-aminobut-2-ynoate hydrochloride is utilized in catalyst-free domino reactions. Zhao et al. (2020) developed a method involving this compound to synthesize furan-2(5H)-one derivatives. These derivatives showed significant bioactivity, demonstrating 100% mortality against Myzus persicae at specific concentrations (Zhao et al., 2020).
2. Synthesis of Pyrimidin-4(3H)-ones
Roberts, Landor, and Bolessa (1994) reported the reaction of ethyl alka-2,3-dienoates with acetamidine, leading to the formation of pyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines. This synthesis is significant in the development of hydrochloride salts of these compounds (Roberts, Landor, & Bolessa, 1994).
3. Preparation of Tritiated Neurotransmitter Analogues
Duke et al. (1993) synthesized tritiated E- and Z-4-aminobut-2-enoic acids from methyl 4-N-phthalimidobut-2-ynoate. These acids are analogues of the inhibitory neurotransmitter 4-aminobutanoic acid (GABA), crucial for neuroscience research (Duke et al., 1993).
4. Hydrostannation of Amino Acid Derivatives
Crisp and Gebauer (1997) explored the hydrostannation of methyl (R,S)-2-(N-diphenylmethylidene)aminopent-4-ynoate, leading to α-amino acid derivatives. This research contributes to the understanding of regioselective addition in organic synthesis (Crisp & Gebauer, 1997).
5. Nickel-Catalyzed Reductive Coupling
Rodrigo and Guan (2017) utilized ethyl 3-(trimethylsilyl)propiolate, a compound related to this compound, in nickel-catalyzed reductive coupling with aldehydes. This study enhances the understanding of catalytic reactions in organic synthesis (Rodrigo & Guan, 2017).
6. [2+2]-Cycloaddition Reactions
Koldobskii et al. (2008) discovered the [2+2]-cycloaddition capabilities of ethyl 4-chloro-2-oxobut-3-ynoate with unactivated alkenes. This finding is valuable for the synthesis of complex organic compounds (Koldobskii et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-aminobut-2-ynoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-9-6(8)4-3-5-7;/h2,5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRINOEYWJUZEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2813330.png)

![(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide](/img/structure/B2813333.png)
![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813334.png)



![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2813341.png)
![4-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2813344.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2813346.png)

![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2813349.png)